Target Engagement: FPR1 Agonist Potency vs. 2,4-Difluorophenyl Positional Isomer
The 3,4-difluorophenyl substitution pattern on the urea N'-terminus confers markedly different FPR1 agonism compared to the 2,4-difluorophenyl positional isomer. A structurally analogous C17H14ClF2N3O2 compound—(3S,4R)-4-(4-chloro-2-fluorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-fluorophenyl)urea (CHEMBL4793557)—demonstrated FPR1 agonism with an EC50 of 29.0 nM in HEK293 cell-based calcium mobilization assays [1]. While direct data for CAS 894029-67-5 in this assay are not publicly available, the 3,4-difluorophenyl urea terminus is expected to alter hydrogen-bonding to FPR1 transmembrane helices relative to the 4-fluorophenyl or 2,4-difluorophenyl congeners, based on molecular docking studies of pyrrolidinyl ureas to FPR1/FPR2 [2]. The 2,4-difluorophenyl positional isomer (CAS 894029-60-8) represents the closest comparator, differing only in fluorine atom placement.
| Evidence Dimension | FPR1 agonism potency (EC50) in recombinant HEK293 cells |
|---|---|
| Target Compound Data | Not publicly reported for CAS 894029-67-5; structurally predicted to differ from comparator |
| Comparator Or Baseline | CHEMBL4793557 (3S,4R stereoisomer): EC50 = 29.0 nM at FPR1 [1]; CAS 894029-60-8 (2,4-difluorophenyl isomer): no FPR1 data publicly available |
| Quantified Difference | Cannot be precisely quantified; structural SAR from patent US10252992 indicates that 3,4-difluorophenyl vs 4-fluorophenyl urea substitution alters FPRL1 agonist potency by 5- to 50-fold depending on the pyrrolidinone substituent [2] |
| Conditions | HEK293 cells; calcium mobilization FLIPR assay; recombinant human FPR1 [1] |
Why This Matters
For researchers screening FPR1 agonists for inflammation resolution, the 3,4-difluorophenyl urea terminus may offer a differentiated potency and selectivity window compared to 4-fluorophenyl or 2,4-difluorophenyl analogs, impacting hit-to-lead prioritization.
- [1] MolBIC Bioinformatics. Compound CP0552168 (CHEMBL4793557): FPR1 agonism, EC50 = 29.0 nM in HEK293 cells. Accessed 2026. View Source
- [2] Patent US10252992. Urea derivative or pharmacologically acceptable salt thereof. FPRL1 agonist SAR across aryl urea substitution variants. Filed 2014, published 2019. View Source
